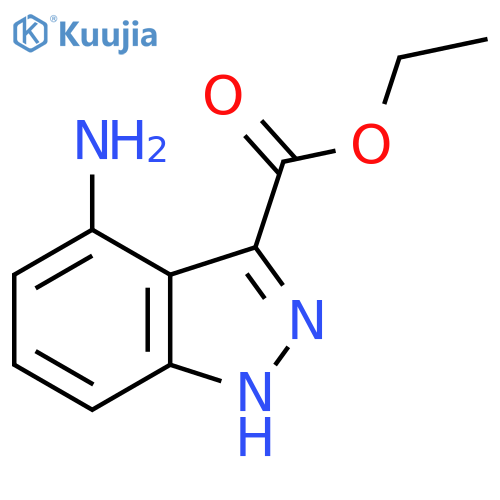

Cas no 2091455-39-7 (ethyl 4-amino-1H-indazole-3-carboxylate)

ethyl 4-amino-1H-indazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27732055

- ethyl 4-amino-1H-indazole-3-carboxylate

- SCHEMBL19780350

- 2091455-39-7

-

- インチ: 1S/C10H11N3O2/c1-2-15-10(14)9-8-6(11)4-3-5-7(8)12-13-9/h3-5H,2,11H2,1H3,(H,12,13)

- InChIKey: YWAZCRYBGTWMOE-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C2C(=CC=CC=2NN=1)N)=O

計算された属性

- せいみつぶんしりょう: 205.085126602g/mol

- どういたいしつりょう: 205.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

ethyl 4-amino-1H-indazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27732055-0.25g |

ethyl 4-amino-1H-indazole-3-carboxylate |

2091455-39-7 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-27732055-10.0g |

ethyl 4-amino-1H-indazole-3-carboxylate |

2091455-39-7 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-27732055-1.0g |

ethyl 4-amino-1H-indazole-3-carboxylate |

2091455-39-7 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-27732055-1g |

ethyl 4-amino-1H-indazole-3-carboxylate |

2091455-39-7 | 1g |

$541.0 | 2023-09-10 | ||

| Enamine | EN300-27732055-5.0g |

ethyl 4-amino-1H-indazole-3-carboxylate |

2091455-39-7 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-27732055-0.1g |

ethyl 4-amino-1H-indazole-3-carboxylate |

2091455-39-7 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-27732055-0.05g |

ethyl 4-amino-1H-indazole-3-carboxylate |

2091455-39-7 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-27732055-5g |

ethyl 4-amino-1H-indazole-3-carboxylate |

2091455-39-7 | 5g |

$1572.0 | 2023-09-10 | ||

| Enamine | EN300-27732055-2.5g |

ethyl 4-amino-1H-indazole-3-carboxylate |

2091455-39-7 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 | |

| Enamine | EN300-27732055-0.5g |

ethyl 4-amino-1H-indazole-3-carboxylate |

2091455-39-7 | 95.0% | 0.5g |

$520.0 | 2025-03-19 |

ethyl 4-amino-1H-indazole-3-carboxylate 関連文献

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

ethyl 4-amino-1H-indazole-3-carboxylateに関する追加情報

Introduction to Ethyl 4-amino-1H-indazole-3-carboxylate (CAS No. 2091455-39-7)

Ethyl 4-amino-1H-indazole-3-carboxylate (CAS No. 2091455-39-7) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and development. This compound, featuring a unique indazole core structure, has garnered attention due to its potential biological activities and synthetic utility.

The indazole moiety is a heterocyclic aromatic ring system that consists of a benzene ring fused to a pyrazole ring. This structural motif is widely recognized for its presence in numerous bioactive natural products and pharmacologically relevant molecules. The presence of both amino and carboxylate functional groups in ethyl 4-amino-1H-indazole-3-carboxylate enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in indazole derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have highlighted the potential of indazole-based compounds as inhibitors of enzymes involved in cancer metabolism. The amino group at the 4-position and the carboxylate group at the 3-position provide multiple sites for chemical modification, allowing for the development of structurally diverse derivatives with tailored biological properties.

One of the most compelling aspects of ethyl 4-amino-1H-indazole-3-carboxylate is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymatic pathways implicated in inflammatory diseases and neurological disorders. The versatility of its structure allows for modifications that can fine-tune pharmacokinetic and pharmacodynamic profiles, making it an indispensable tool in medicinal chemistry.

The synthesis of ethyl 4-amino-1H-indazole-3-carboxylate typically involves multi-step organic transformations, starting from readily available precursors. The process often begins with the formation of the indazole core through cyclization reactions, followed by functional group interconversions to introduce the amino and carboxylate groups at the desired positions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and selectivity.

The pharmacological evaluation of ethyl 4-amino-1H-indazole-3-carboxylate and its derivatives has revealed promising activities in preclinical models. For example, derivatives bearing similar structural features have shown inhibitory effects on kinases and other enzymes relevant to cancer progression. Additionally, there is evidence suggesting that certain indazole-based compounds can modulate immune responses, making them attractive candidates for therapeutic intervention in autoimmune diseases.

The chemical properties of this compound also make it suitable for use in material science applications beyond pharmaceuticals. Its ability to form stable complexes with metal ions has been explored for potential applications in catalysis and sensing technologies. Furthermore, the indazole core can be incorporated into polymers and coatings to impart specific functionalities, such as enhanced biodegradability or antimicrobial properties.

Ongoing research continues to uncover new applications for ethyl 4-amino-1H-indazole-3-carboxylate. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of novel derivatives with enhanced biological activity. These efforts are complemented by advances in synthetic methodologies that enable more efficient and sustainable production processes.

In conclusion, ethyl 4-amino-1H-indazole-3-carboxylate (CAS No. 2091455-39-7) represents a cornerstone compound in modern pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable asset in drug discovery programs targeting a wide range of diseases. As research progresses, it is anticipated that this compound will continue to play a pivotal role in the development of next-generation therapeutics.

2091455-39-7 (ethyl 4-amino-1H-indazole-3-carboxylate) 関連製品

- 1804343-11-0(4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile)

- 1361504-89-3(3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol)

- 2171907-43-8(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-(propan-2-yl)formamido}acetic acid)

- 1708013-57-3(2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine)

- 1904412-08-3(N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide)

- 2694747-29-8(3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline)

- 1017423-88-9([3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid)

- 893339-90-7(N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide)

- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)

- 2680534-62-5(4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers)